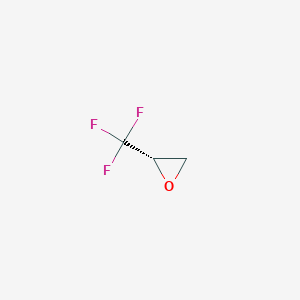
(2S)-2-(trifluorométhyl)oxirane
Vue d'ensemble
Description
“(2S)-2-(trifluoromethyl)oxirane” is a specialty chemical . It is also known by other names such as “3,3,3-trifluoro-1,2-epoxypropane”, “2-(Trifluoromethyl)oxirane”, “1,1,1-trifluoro-N-hydroxy-N-(trifluoromethyl)methanamine”, “2-methyl-3-(trifluoromethyl)oxirane”, and "1,2-Epoxy-3,3,3-trifluoropropane" .
Molecular Structure Analysis
The molecular formula of “(2S)-2-(trifluoromethyl)oxirane” is C3H3F3O. The InChI representation of its structure is InChI=1/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-(trifluoromethyl)oxirane” are not detailed in the search results .Applications De Recherche Scientifique
Synthèse de pyridines contenant un trifluorométhyle
Les pyridines contenant un trifluorométhyle sont utilisées dans les produits agrochimiques et les médicaments commerciaux, ainsi que dans les candidats médicaments en développement. La synthèse de ces composés est cruciale pour la création de molécules biologiquement actives .
Synthèse sans catalyseur d'époxydes spiro-trifluorométhyles
Une réaction de cycloaddition induite par la lumière visible permet la synthèse d'époxydes (spiro)-trifluorométhyles portant des centres quaternaires contigus sans avoir besoin de métal ni de catalyseur, élargissant la gamme de groupes et d'applications .
Dichroïsme circulaire photoélectronique (PECD)
Le PECD est utilisé pour la différenciation chirale en phase gazeuse de la cible avec une lumière polarisée circulairement, confirmant les propriétés fondamentales et analytiques grâce à des études comparatives .
Synthèse énantiosélective de cyclopropanes trifluorométhyles
En utilisant des catalyseurs Ru(ii)–Pheox, une synthèse asymétrique de divers cyclopropanes trifluorométhyles à partir d'oléfines est réalisée, ce qui est important pour la création de composés possédant des propriétés spécifiques souhaitées .
Construction d'alcènes trifluorométhyles polysubstitués
Une réaction catalysée par l'or promue par la lumière visible permet l'incorporation stéréo- et régiosélective d'atomes de fluor et de groupes aryles, permettant la construction simple d'alcènes trifluorométhyles polysubstitués .
Synthèse d'éthers trifluorométhyles hétéroaromatiques
Les hétérocycles azotés peuvent être transformés en éthers trifluorométhyles ou perfluoroalkyles supérieurs correspondants en réagissant avec du trifluorométhyle ou un triflate de perfluoroalkyle supérieur, ce qui est important pour la création de divers groupes fonctionnels .
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304532 | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130025-34-2 | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130025-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is hexafluoro-2-propanol used as a solvent in this reaction?
A1: While the article doesn't explicitly state the reason for choosing hexafluoro-2-propanol, it's likely chosen for its ability to dissolve both polar and non-polar compounds, including the reactants and potential byproducts. This could contribute to the high yield and purity observed. Additionally, its relatively high boiling point might facilitate the recovery of unreacted (2S)-2-(trifluoromethyl)oxirane and the solvent itself via distillation. []
Q2: What makes this synthetic route advantageous for large-scale production?
A2: The research highlights several advantageous features of this synthetic route for large-scale production of the CETP inhibitor:
- High Yield and Purity: The reaction achieves a quantitative isolated yield (>99%) with excellent chemical (>99% HPLC area%) and optical (>99% de) purities. [] This minimizes waste and simplifies purification steps.
- Mild Reaction Conditions: The reaction proceeds at room temperature (22 °C) without requiring extreme conditions, which is beneficial for large-scale processes. []
- Catalyst-Free: Unlike previous methods, this reaction doesn't require a rare earth metal catalyst like Yb(OTf)3. [] This reduces cost and potential environmental concerns associated with metal catalysts.
- Solvent Recovery: Both the excess (2S)-2-(trifluoromethyl)oxirane and the solvent, hexafluoro-2-propanol, can be recovered by distillation and reused, improving the overall efficiency and sustainability of the process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



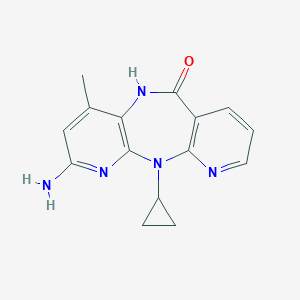
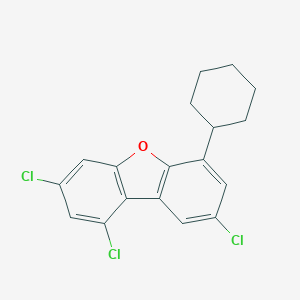
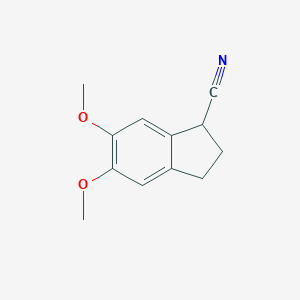
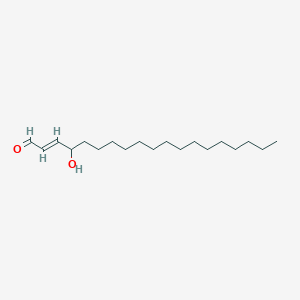

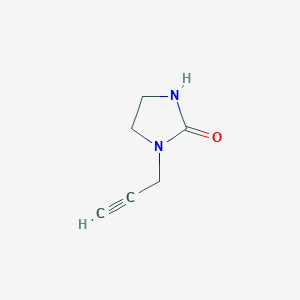
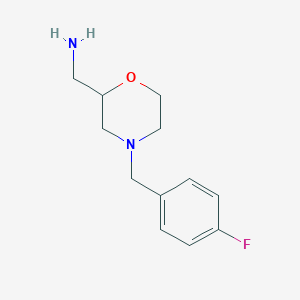
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)


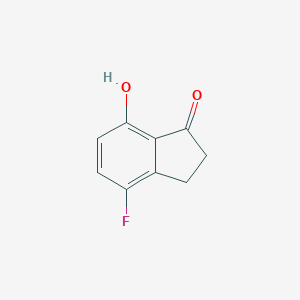
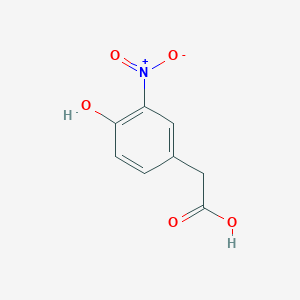
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)
